molecular formula C15H13NO5 B11961737 Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- CAS No. 108621-75-6

Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)-

Cat. No.: B11961737
CAS No.: 108621-75-6
M. Wt: 287.27 g/mol
InChI Key: GCAXEZKRIHXSIG-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)-, is a substituted benzaldehyde derivative characterized by a methoxy group at position 4, a nitro group at position 2, and a benzyloxy (phenylmethoxy) group at position 3 on the aromatic ring. This compound has been identified as a by-product of benzophenone-3 (BP-3) degradation via advanced oxidation processes, where hydroxyl radical attacks generate phenolic intermediates .

Properties

CAS No.

108621-75-6

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

4-methoxy-2-nitro-3-phenylmethoxybenzaldehyde

InChI

InChI=1S/C15H13NO5/c1-20-13-8-7-12(9-17)14(16(18)19)15(13)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

GCAXEZKRIHXSIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of nitric acid and sulfuric acid for nitration, and a suitable base for the subsequent substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form Schiff bases with amines, leading to potential biological activities. The methoxy and phenylmethoxy groups can modulate the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Analogues with Nitro and Alkoxy Substituents

Substituted benzaldehydes with nitro and alkoxy groups exhibit distinct physicochemical and reactivity profiles. Key comparisons include:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
4-Methoxy-3-(2-phenylethoxy)benzaldehyde 4-OCH₃, 3-(PhCH₂CH₂O) C₁₆H₁₆O₃ Intermediate in thiazolidinone synthesis; m.p. 243–246°C
Benzaldehyde, 3-methoxy-4-(phenylmethoxy) 3-OCH₃, 4-OBz C₁₅H₁₄O₄ IR spectral data available (liquid state)
4-Methoxy-2-nitrobenzaldehyde 4-OCH₃, 2-NO₂ C₈H₇NO₄ Photolabile protecting group in organic synthesis
Eurotirubrin A (Natural Derivative) 2,5-diOH, 3-prenyl, 6-C₇ chain C₂₀H₂₄O₄ Antifungal, isolated from Eurotium rubrum

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The nitro group at position 2 in the target compound enhances electrophilicity at the aldehyde, contrasting with 4-methoxy-3-phenethoxy derivatives, where electron-donating groups stabilize the ring .

Biological Activity

Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)-, also known as 4-methoxy-3-[(2-nitrophenyl)methoxy]benzaldehyde, is an organic compound with significant implications in medicinal chemistry and pharmacology. Its unique structure, featuring a methoxy group and a nitrophenyl ether, positions it as a compound of interest for various biological activities.

  • Molecular Formula : C16_{16}H15_{15}N1_{1}O4_{4}
  • Molecular Weight : 287.271 g/mol

The compound's structure allows for interactions with biological systems that can lead to therapeutic applications.

Biological Activity Overview

Research indicates that Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that similar compounds possess antimicrobial properties, suggesting potential efficacy against bacterial and fungal infections.
  • Anti-inflammatory Effects : The presence of nitro and methoxy groups is associated with the modulation of inflammatory pathways.
  • Antioxidant Properties : Compounds with similar structures have demonstrated the ability to scavenge free radicals, contributing to their antioxidant capacity.

The biological activity of Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways like NF-κB, which plays a crucial role in regulating immune responses and inflammation.

Table 1: Comparative Biological Activities of Similar Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAntioxidant Capacity
Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)-Potential (needs further study)ModerateHigh
4-Hydroxy-3-methoxy-2-nitrobenzaldehydeHighSignificantModerate
4-MethoxybenzaldehydeModerateLowHigh

Case Study Analysis

A study conducted on the synthesis and biological evaluation of related compounds demonstrated that derivatives with similar functional groups exhibited promising anti-inflammatory effects in vitro. For instance, compounds tested against RAW 264.7 macrophages showed significant inhibition of nitric oxide production, indicating their potential as anti-inflammatory agents .

Q & A

Basic: What are the recommended synthetic routes for Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)-, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves multi-step functionalization of a benzaldehyde core. A common approach is sequential protection/deprotection of hydroxyl groups, nitration, and etherification. For example:

Methoxy Introduction : Use methyl iodide (MeI) under alkaline conditions (e.g., K₂CO₃/DMF) to introduce the methoxy group at the 4-position.

Nitration : Controlled nitration (HNO₃/H₂SO₄) at the 2-position, ensuring temperature (<5°C) to avoid over-nitration.

Benzyloxy Protection : React with benzyl bromide (BnBr) in the presence of a base (e.g., NaH/THF) at 0°C to introduce the 3-(phenylmethoxy) group .
Key Considerations :

  • Steric Effects : The nitro group at C2 may hinder benzylation; using excess BnBr (1.5 equiv) improves yield.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical due to polar byproducts.

Basic: Which spectroscopic techniques are most effective for structural characterization, and what diagnostic peaks should be prioritized?

Methodological Answer:

  • Infrared (IR) Spectroscopy :
    • Nitro Group : Asymmetric stretching at ~1520 cm⁻¹ and symmetric at ~1350 cm⁻¹ .
    • Aldehyde C=O : Sharp peak ~1700 cm⁻¹.
  • NMR Spectroscopy :
    • ¹H NMR :
  • Aldehyde proton: δ ~10.1 ppm (singlet).
  • Methoxy (-OCH₃): δ ~3.9 ppm (singlet).
  • Benzyloxy protons: δ ~4.6 ppm (singlet) and aromatic multiplet δ 7.2–7.4 ppm .
    • ¹³C NMR : Nitro-substituted carbons appear deshielded (δ ~145–150 ppm).
  • Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of benzyloxy group, m/z – 108) .

Advanced: How can conflicting data in reaction yields or spectroscopic assignments be resolved?

Methodological Answer:

  • Reproducibility Checks : Ensure consistent stoichiometry and reaction conditions (e.g., anhydrous solvents, inert atmosphere).
  • Computational Validation :
    • Density Functional Theory (DFT) : Optimize the molecular geometry (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
    • Reaction Pathway Analysis : Use software like Gaussian to model intermediates and transition states, identifying rate-limiting steps .
  • Alternative Characterization : Single-crystal X-ray diffraction (SCXRD) via SHELXL refinement provides unambiguous structural confirmation .

Advanced: What computational strategies are recommended for studying the electronic properties and reactivity of this compound?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis :
    • Calculate HOMO-LUMO gaps (e.g., using B3LYP hybrid functional) to predict electrophilic/nucleophilic sites .
  • Solvent Effects : Include implicit solvation models (e.g., PCM) in DFT calculations to simulate reaction environments.
  • Thermochemical Data : Use NIST Chemistry WebBook for enthalpy of formation (ΔfH°) and vaporization (ΔvapH) to model phase behavior .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution diffraction.
  • Refinement :
    • SHELXL for structure solution: Apply restraints for disordered benzyloxy/methoxy groups .
    • Validate with R-factor convergence (<5%) and CheckCIF/PLATON for structural errors .
  • Packing Analysis : Identify π-π stacking (3.5–4.0 Å) or hydrogen-bonding networks (e.g., aldehyde O⋯H interactions) influencing stability .

Basic: What are the stability considerations for this compound under storage and reaction conditions?

Methodological Answer:

  • Light Sensitivity : The nitro group may cause photodegradation; store in amber vials at –20°C.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset ~180°C; avoid heating above 100°C in reactions .
  • Hydrolysis Risk : The benzyloxy group is base-sensitive; avoid prolonged exposure to NaOH/KOH.

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Target Modifications :
    • Replace benzyloxy with other alkoxy groups (e.g., allyloxy, propargyloxy) to study steric effects.
    • Introduce electron-withdrawing groups (e.g., CF₃) at C5 to modulate aldehyde reactivity .
  • Synthetic Routes : Use Suzuki-Miyaura coupling for biaryl derivatives or reductive amination for amine-functionalized analogs .

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